3-[(6-Cyclopropylpyridin-3-yl)methyl]-1-(2-phenylethyl)urea
Description
3-[(6-Cyclopropylpyridin-3-yl)methyl]-1-(2-phenylethyl)urea is a synthetic organic compound featuring a urea backbone substituted with a 6-cyclopropylpyridinylmethyl group and a 2-phenylethyl moiety. Urea derivatives are of significant interest in medicinal chemistry due to their hydrogen-bonding capacity, which often enhances target binding affinity and pharmacokinetic properties.
Properties
IUPAC Name |
1-[(6-cyclopropylpyridin-3-yl)methyl]-3-(2-phenylethyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O/c22-18(19-11-10-14-4-2-1-3-5-14)21-13-15-6-9-17(20-12-15)16-7-8-16/h1-6,9,12,16H,7-8,10-11,13H2,(H2,19,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAHMAWQDDMWUHY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC=C(C=C2)CNC(=O)NCCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(6-Cyclopropylpyridin-3-yl)methyl]-1-(2-phenylethyl)urea typically involves the reaction of 6-cyclopropylpyridine-3-carboxaldehyde with 2-phenylethylamine in the presence of a suitable catalyst. The reaction is carried out under controlled conditions, such as temperature and pH, to ensure the formation of the desired product. The intermediate product is then treated with an isocyanate derivative to form the final urea compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
3-[(6-Cyclopropylpyridin-3-yl)methyl]-1-(2-phenylethyl)urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled temperature and solvent conditions.
Substitution: Nucleophiles such as amines, alcohols, and thiols in the presence of suitable catalysts and solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives. Substitution reactions can result in various substituted urea compounds.
Scientific Research Applications
Chemistry
In the field of chemistry, this compound serves as a building block for synthesizing more complex molecules. Its unique cyclopropylpyridine moiety allows it to act as a versatile reagent in various chemical reactions, facilitating the development of novel compounds with desired properties.
Biology
The biological applications of 3-[(6-Cyclopropylpyridin-3-yl)methyl]-1-(2-phenylethyl)urea are particularly noteworthy:
- Antimicrobial Properties : Research indicates that this compound exhibits potential antimicrobial activity, making it a candidate for developing new antimicrobial agents.
- Anticancer Activity : The compound has been studied for its antiproliferative effects against various cancer cell lines. It shows promise as a kinase inhibitor, modulating pathways related to cell survival and proliferation .
Medicine
In medicinal chemistry, this compound is being investigated for its potential therapeutic applications:
- Drug Development : It is considered a lead compound for designing new pharmaceuticals aimed at treating cancer and other diseases. Its ability to interact with specific molecular targets enhances its relevance in drug discovery .
Industry
The industrial applications of this compound include:
- Material Development : The compound is utilized in the creation of new materials, potentially enhancing properties such as strength and durability.
- Catalysis : It serves as a catalyst in various industrial processes, improving reaction efficiencies and product yields.
Case Studies and Research Findings
Several studies have documented the biological activities and potential applications of this compound:
- Antiproliferative Screening : A study evaluated the antiproliferative activity of various urea derivatives against the National Cancer Institute's NCI-60 human cancer cell lines, highlighting the efficacy of compounds similar to this compound in inhibiting cancer cell growth .
- Kinase Inhibition Studies : Further research has focused on the compound's role as a kinase inhibitor, elucidating its potential in modulating apoptotic pathways relevant to cancer therapy .
Mechanism of Action
The mechanism of action of 3-[(6-Cyclopropylpyridin-3-yl)methyl]-1-(2-phenylethyl)urea involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Substituted Ureas and Amides
The target urea compound shares structural similarities with amide derivatives such as N-(2-fluorophenyl)-N-[1-(2-phenylethyl)piperidin-4-yl]propanamide () and N-phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]propanamide (). Key differences include:
- Functional Group: Urea (-NHCONH-) vs. Amide (-CONH-).
- Backbone Flexibility : The urea group may introduce rigidity, whereas amides allow greater conformational flexibility, influencing binding kinetics.
Phenylethyl-Substituted Compounds
Compounds with a 2-phenylethyl group, such as 4-Phenylbutan-2-ol () and N-[1-(2-phenylpropyl)piperidin-4-yl]propanamide (), differ in their core structures:
Cyclopropane-Containing Analogues
The 6-cyclopropylpyridinylmethyl group in the target compound is unique among the evidence-provided analogs. Cyclopropane rings are known to enhance metabolic stability by resisting oxidative degradation, a feature absent in compounds like 2-Methyl-1-phenylpropan-2-ol ().
Data Table: Structural and Functional Comparison
Research Findings and Limitations
- Binding Affinity : Urea derivatives generally exhibit higher binding specificity to enzymes (e.g., kinases) compared to alcohols or simple amides, though direct data for the target compound are lacking.
- Metabolic Stability : The cyclopropane group in the target compound may confer resistance to cytochrome P450-mediated oxidation, a hypothesis supported by studies on cyclopropane-containing drugs .
Biological Activity
3-[(6-Cyclopropylpyridin-3-yl)methyl]-1-(2-phenylethyl)urea is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's structure can be summarized as follows:
| Property | Details |
|---|---|
| Common Name | This compound |
| CAS Number | 2097922-80-8 |
| Molecular Formula | C₁₈H₂₁N₃O |
| Molecular Weight | 295.4 g/mol |
Synthesis
The synthesis typically involves the reaction of 6-cyclopropylpyridine-3-carboxaldehyde with 2-phenylethylamine under controlled conditions. The final product is obtained through the treatment of an intermediate with an isocyanate derivative, ensuring high yield and purity through optimized industrial methods .
The biological activity of this compound is primarily attributed to its role as a kinase inhibitor. Kinases are crucial in cellular signaling pathways, and their dysregulation is often associated with cancer progression. The compound may modulate apoptotic pathways, thereby influencing cell survival and proliferation .
Anticancer Properties
Research has indicated that compounds related to urea derivatives exhibit significant cytotoxic effects against various human tumor cell lines. For instance, studies have shown that similar urea analogs possess comparable or enhanced cytotoxicity compared to established chemotherapeutics . The specific activity of this compound against cancer cell lines remains an area of active investigation.
Case Studies
- In Vitro Cytotoxicity : A study evaluating various urea derivatives demonstrated that compounds similar to this compound exhibited potent cytotoxicity against five different human tumor cell lines. The results indicated a promising therapeutic index for further development in cancer treatment .
- Mechanistic Studies : Further investigations into the mechanism of action revealed that this compound could induce apoptosis in cancer cells through the activation of specific signaling pathways, although detailed pathways remain to be fully elucidated.
Table: Summary of Biological Activities
Q & A
Q. How can researchers optimize the synthesis of 3-[(6-Cyclopropylpyridin-3-yl)methyl]-1-(2-phenylethyl)urea using experimental design principles?
Methodological Answer: Synthesis optimization can be achieved through Design of Experiments (DOE) methodologies. For example, a factorial design (e.g., 2^k or 3^k designs) allows systematic variation of parameters like temperature, solvent polarity, catalyst loading, and reaction time to identify critical factors affecting yield and purity. Statistical analysis of variance (ANOVA) can then isolate significant variables . Additionally, response surface methodology (RSM) can model non-linear relationships between variables, enabling precise optimization .
Q. What spectroscopic and chromatographic techniques are recommended for characterizing the purity and structure of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): Use ¹H and ¹³C NMR to confirm the presence of cyclopropyl, pyridinyl, and phenylethyl moieties. 2D NMR (e.g., COSY, HSQC) can resolve complex coupling patterns .
- High-Resolution Mass Spectrometry (HRMS): Validate molecular weight and fragmentation pathways.
- HPLC/UPLC with UV/Vis or MS detection: Assess purity and quantify impurities. Gradient elution with C18 columns and acetonitrile/water mobile phases is recommended for urea derivatives .
Q. How can computational methods like quantum chemical calculations guide the initial screening of reaction pathways for this urea derivative?
Methodological Answer: Density Functional Theory (DFT) can model reaction mechanisms (e.g., nucleophilic substitution, cyclopropane ring stability) and predict transition states. For instance, B3LYP/6-31G(d) calculations can evaluate steric and electronic effects of the cyclopropyl group on reactivity . Molecular docking may also predict binding affinities if biological targets (e.g., enzymes) are hypothesized .
Advanced Research Questions
Q. What strategies are effective in analyzing contradictory data between computational predictions and experimental results for this compound’s reactivity?
Methodological Answer:
- Cross-validation: Replicate experiments under controlled conditions to rule out experimental error .
- Theoretical framework refinement: Adjust computational models (e.g., solvent effects in DFT via implicit/explicit solvation models) to better align with empirical observations .
- Sensitivity analysis: Identify which input parameters (e.g., bond dissociation energies, steric factors) most influence discrepancies .
Q. How can factorial design be applied to study the effects of reaction variables on yield and selectivity?
Methodological Answer: A full factorial design (e.g., 3^3 design) can explore interactions between variables like temperature (40–80°C), solvent (DMF vs. THF), and catalyst concentration (0.1–1.0 mol%). Response variables (yield, enantiomeric excess) are analyzed via regression models to identify synergistic effects. For example, a Pareto chart may reveal that solvent polarity and temperature interact non-linearly to influence selectivity .
Q. What theoretical frameworks are suitable for interpreting the electronic properties and intermolecular interactions of this compound?
Methodological Answer:
- Frontier Molecular Orbital (FMO) theory: Analyze HOMO-LUMO gaps to predict charge-transfer interactions and reactivity with electrophiles/nucleophiles .
- Hirshfeld surface analysis: Quantify intermolecular interactions (e.g., hydrogen bonding, π-π stacking) in crystallized samples using X-ray diffraction data .
- Molecular Dynamics (MD) simulations: Model solvation effects and aggregation behavior in different solvents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
